Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Zorifertinib AZD3759 mechanism of action
EGFR tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zorifertinib

CAS No.: 1626387-80-1

Cat. No.: S547918

Mechanism of Action and Key Differentiator

Zorifertinib exerts its antitumor effects through a multi-faceted mechanism, with its core differentiator

being unprecedented BBB penetration.

e EGFR Signaling Inhibition: Like other EGFR-TKIs, Zorifertinib binds reversibly to the ATP-binding
site in the intracellular tyrosine kinase domain of EGFR. This inhibits autophosphorylation and
activation of the receptor, blocking critical downstream pro-survival and proliferative signaling
pathways, including RAS/IRAFIMEK/ERK (MAPK) and PIBK/AKT/ImTOR [1]. In EGFR-mutant
NSCLC cells, which are "addicted" to EGFR signaling, this inhibition leads to cell cycle arrest and
apoptosis [2] [1].

e Engineered Blood-Brain Barrier Penetration: Unlike earlier EGFR-TKIs with limited CNS
penetration (Kpuu 0.066-0.29), Zorifertinib was specifically designed to have high BBB penetrability
[3] [1]. It is a non-substrate for efflux proteins like P-glycoprotein, which actively pump many drugs out
of the brain [4]. This design allows it to achieve a Kpuu of approximately 1.1-1.4, meaning
concentrations in the cerebrospinal fluid and brain tissue are equivalent to or exceed those in the
blood [3]. This property enables zorifertinib to effectively inhibit EGFR phosphorylation not only in
systemic tumors but also in CNS metastases [3].

The following diagram illustrates how Zerifertinib's unique properties enable it to target tumors on both

sides of the blood-brain barrier:
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Zorifertinib's high free fraction in plasma and passive diffusion properties enable effective crossing of the

blood-brain barrier, targeting both systemic tumors and CNS metastases.

Clinical Evidence and Experimental Data
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The approval and recommendation of Zerifertinib are supported by robust clinical trial data, most notably

from the phase 3 EVEREST trial.
EVEREST Trial (NCT03653546) Key Findings [5] [6] [4]:

This was a pivotal, randomized, phase 3 trial comparing Zorifertinib to first-generation EGFR-TKIs

(gefitinib or erlotinib) in 439 treatment-naive patients with advanced EGFR-mutant NSCLC and CNS

metastases.
Control (1st-gen

Endpoint Zorifertinib TKI) (1st-g Hazard Ratio (HR)

Median Progression-Free 9.6 months 6.9 months 0.719 (95% CI: 0.580-0.893;

Survival (PFS) p=0.0024)

Intracranial PFS (by BICR) 17.9 Not Reported 0.467 (95% CI: 0.352-0.619)
months

Overall Survival (OS) - Subgroup*  37.3 31.8 months 0.833 (95% CI: 0.524-1.283)
months

*OS data were immature; this subgroup analysis was for patients subsequently treated with a third-

generation EGFR-TKI.
Phase 2 Dose-Finding Study (CTONG1702, NCT03574402) Key Findings [3]:

This arm of an umbrella trial was critical for optimal dose selection, comparing 200 mg twice daily (bid) and

300 mg bid.

200 mg bid 300 mg bid Overall
Parameter

(n=15) (n=15) (n=30)
Confirmed Objective Response Rate 80% 60% 70%
(ORR)
Median Progression-Free Survival (PFS) 15.8 months 10.7 months 12.9 months
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200 mg bid 300 mg bid Overall
Parameter

(n=15) (n=15) (n=30)
Grade 3/4 Treatment-Related Adverse 60% 87% 73%
Events

Research Context and Protocols

For researchers designing studies involving Zerifertinib, understanding the experimental context and

resistance mechanisms is crucial.

Clinical Trial Methodology (EVEREST) [5] [6]:

¢ Patient Population: Adults with untreated, advanced NSCLC with confirmed EGFR Ex19del or
L858R mutations and at least one non-irradiated, symptomatic or asymptomatic CNS metastasis
(MRI-confirmed). Key exclusion criteria included T790M mutation.

¢ Study Design: Global, multi-center, randomized (1:1), open-label. The experimental arm received
Zorifertinib 200 mg orally twice daily. The control arm received standard doses of gefitinib (250 mg
daily) or erlotinib (150 mg daily).

e Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central
Review (BICR) per RECIST 1.1 criteria.

o Key Secondary Endpoints: Intracranial PFS (assessed using modified RECIST 1.1 and RANO-BM
criteria), Overall Survival (OS), Objective Response Rate (ORR), and safety.

Resistance Mechanism Insight [3]:

¢ Akey resistance mechanism identified after first-line Zorifertinib treatment is the emergence of the
T790M mutation. In the phase 2 study, 59% (10/17) of patients who progressed developed T790M.
This finding supports the potential of a sequential treatment strategy: using Zorifertinib in the first
line, followed by a third-generation EGFR-TKI (like osimertinib) upon progression and T790M
detection, which may lead to prolonged overall survival [5] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-025-06448-9
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-025-06448-9
https://www.mdpi.com/1424-8247/16/4/534
https://pmc.ncbi.nlm.nih.gov/articles/PMC10541475/
https://www.onclive.com/view/zorifertinib-receives-nmpa-approval-for-egfr-nsclc-with-cns-metastases
https://www.sciencedirect.com/science/article/abs/pii/S2666634024003441
https://pubmed.ncbi.nlm.nih.gov/39389055/
https://www.smolecule.com/products/b547918#zorifertinib-azd3759-mechanism-of-action-egfr-tyrosine-kinase-inhibitor
https://www.smolecule.com/products/b547918#zorifertinib-azd3759-mechanism-of-action-egfr-tyrosine-kinase-inhibitor
https://www.smolecule.com/products/b547918#zorifertinib-azd3759-mechanism-of-action-egfr-tyrosine-kinase-inhibitor
https://www.smolecule.com/products/b547918#zorifertinib-azd3759-mechanism-of-action-egfr-tyrosine-kinase-inhibitor
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547918?utm_src=pdf-bulk
https://www.smolecule.com/products/s547918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s547918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

